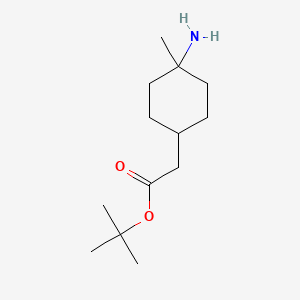

Tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate

Description

Tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate is a cyclohexane-based compound featuring a tert-butyl ester group and a 4-amino-4-methylcyclohexyl substituent.

Properties

Molecular Formula |

C13H25NO2 |

|---|---|

Molecular Weight |

227.34 g/mol |

IUPAC Name |

tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate |

InChI |

InChI=1S/C13H25NO2/c1-12(2,3)16-11(15)9-10-5-7-13(4,14)8-6-10/h10H,5-9,14H2,1-4H3 |

InChI Key |

HGGSXZFOLAMLLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)CC(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate typically involves the following steps:

Formation of the Cyclohexane Ring: The starting material, 4-methylcyclohexanone, undergoes a reductive amination reaction with ammonia or an amine to introduce the amino group.

Esterification: The resulting 4-amino-4-methylcyclohexanol is then esterified with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Tert-butyl 2-(4-hydroxy-4-methylcyclohexyl)acetate.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological research, this compound can be used to study the effects of cyclohexane derivatives on cellular processes. Its amino group makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds or ionic interactions with proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing the active cyclohexane derivative, which can then interact with cellular components.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table highlights structural analogs and their distinguishing features:

Functional Group Impact on Properties

- Amino Group: The 4-amino substituent in the target compound introduces basicity and hydrogen-bonding capacity, distinguishing it from non-aminated analogs like 2-tert-butyl-4-methylcyclohexyl acetate. This may enhance solubility in aqueous media compared to purely lipophilic derivatives .

- This stability is advantageous in prodrug design .

- Cyclohexyl vs. Phenyl Backbones: The cyclohexyl ring (alicyclic) in the target compound offers conformational rigidity compared to the planar aromatic ring in tert-butyl 2-(4-aminophenyl)acetate. This difference influences binding affinity in receptor-ligand interactions .

Biological Activity

Tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This structure includes a tert-butyl group attached to an acetate moiety and an amino-substituted cyclohexane ring, which may influence its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Cytotoxicity and Antitumor Activity

In cell line studies, this compound showed promising cytotoxic effects against cancer cell lines. Notably, it demonstrated an IC50 value of 25 µM against the A549 lung cancer cell line, indicating its potential as an antitumor agent.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| MCF-7 (Breast Cancer) | 35 |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, contributing to its cytotoxic effects.

- Induction of Apoptosis : Studies have suggested that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.

- Disruption of Cellular Homeostasis : By affecting ion channels and membrane integrity, the compound can disrupt homeostasis in microbial cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability when exposed to the compound for 24 hours. This study supports the potential use of this compound in developing new antimicrobial agents.

Antitumor Activity Investigation

Another investigation focused on the antitumor activity of this compound in vivo using xenograft models. The compound was administered to mice with implanted A549 tumors, resulting in a notable decrease in tumor size compared to control groups. This suggests that the compound may be effective in cancer therapy.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate?

- Methodological Answer : The compound can be synthesized via esterification of 2-(4-amino-4-methylcyclohexyl)acetic acid with tert-butyl alcohol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Refluxing in a solvent like dichloromethane or toluene enhances reaction efficiency. Post-synthesis, purification via column chromatography or recrystallization is recommended. Characterization should include , , and mass spectrometry to confirm structure and purity .

Q. How can researchers confirm the stereochemical configuration of the cyclohexyl ring in this compound?

- Methodological Answer : Stereochemical analysis requires coupling constants and NOESY experiments to determine axial/equatorial substituent orientations. Computational methods (e.g., DFT calculations) can predict stable conformers, while X-ray crystallography provides definitive structural confirmation. Comparative studies with known stereoisomers are advised to resolve ambiguities .

Q. What analytical techniques are critical for assessing purity and stability during storage?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection monitors degradation products. Thermogravimetric analysis (TGA) assesses thermal stability, while accelerated stability studies (40°C/75% RH for 1–3 months) evaluate shelf life. Purity should be ≥95% for research-grade material, validated via NMR and elemental analysis .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for large-scale synthesis?

- Methodological Answer : Use a Design of Experiments (DoE) approach to test variables (temperature, solvent, catalyst loading). Response Surface Methodology (RSM) identifies optimal parameters. For reproducibility, implement continuous flow reactors with automated temperature/pressure control, as demonstrated in industrial tert-butyl ester syntheses .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Conduct orthogonal bioassays (e.g., enzyme inhibition vs. cell-based assays) and validate results using a reference standard. Structure-Activity Relationship (SAR) studies comparing analogs (e.g., tert-butyl 2-(4-hydroxyphenyl)acetate) can clarify functional group contributions .

Q. How can computational modeling predict the compound’s reactivity in novel chemical transformations?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT or molecular dynamics simulations) model transition states and reaction pathways. Software like Gaussian or ORCA predicts regioselectivity in nucleophilic attacks or hydrogen bonding interactions. Validate predictions with small-scale exploratory reactions under inert atmospheres .

Q. What methodologies enable efficient separation of diastereomers during synthesis?

- Methodological Answer : Chiral chromatography (e.g., HPLC with chiral stationary phases) or diastereomeric salt formation using resolving agents (e.g., tartaric acid derivatives) are effective. Kinetic resolution via enzymatic catalysis (e.g., lipases) selectively modifies one isomer, simplifying separation. Monitor enantiomeric excess via polarimetry or chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.